ethyl 2-(isonicotinoylamino)-4-phenyl-1,3-thiazole-5-carboxylate
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Overview
Description
The description of a chemical compound typically includes its IUPAC name, common names, CAS number, and its role or uses in industry or research .
Synthesis Analysis
The synthesis of a compound involves understanding the chemical reactions used to produce it. This can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
The molecular structure analysis involves understanding the arrangement of atoms in a molecule. This can be determined using techniques like X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and reactivity with other substances .Scientific Research Applications
- Anticancer Potential : Ethyl 2-(isonicotinoylamino)-4-phenyl-1,3-thiazole-5-carboxylate exhibits promising anticancer activity. Researchers investigate its effects on cancer cell lines, exploring mechanisms of action and potential therapeutic applications .
- Anti-inflammatory Properties : The compound’s structure suggests anti-inflammatory potential. Studies explore its role in modulating inflammatory pathways, making it a candidate for drug development .
- Organic Semiconductors : Ethyl 2-(isonicotinoylamino)-4-phenyl-1,3-thiazole-5-carboxylate may serve as a building block for organic semiconductors. Researchers study its electronic properties and compatibility with device fabrication .
- Fluorescent Probes : Researchers explore its potential as a fluorescent probe for cellular imaging. The compound’s unique structure could allow specific targeting of cellular components .
Medicinal Chemistry and Drug Development
Materials Science
Chemical Biology
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethyl 4-phenyl-2-(pyridine-4-carbonylamino)-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-2-24-17(23)15-14(12-6-4-3-5-7-12)20-18(25-15)21-16(22)13-8-10-19-11-9-13/h3-11H,2H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJNIUJDPLCOLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=NC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-phenyl-2-(4-pyridylcarbonylamino)-1,3-thiazole-5-carboxylate |
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